molecular formula C16H15N3 B11861463 N,N-Dimethyl-2-phenylquinazolin-4-amine CAS No. 139474-19-4

N,N-Dimethyl-2-phenylquinazolin-4-amine

Cat. No.: B11861463
CAS No.: 139474-19-4
M. Wt: 249.31 g/mol
InChI Key: AHKAJKBPCWCOLU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-phenylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family. It is characterized by a quinazoline core structure with a phenyl group at the 2-position and a dimethylamino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenylquinazolin-4-amine typically involves the reaction of quinazolinone with potassium tert-butylate and p-toluenesulfonyl chloride in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for one hour, followed by quenching with a saturated sodium chloride solution. The product is then extracted with ethyl acetate and purified by chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,N-Dimethyl-2-phenylquinazolin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

139474-19-4

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenylquinazolin-4-amine

InChI

InChI=1S/C16H15N3/c1-19(2)16-13-10-6-7-11-14(13)17-15(18-16)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

AHKAJKBPCWCOLU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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